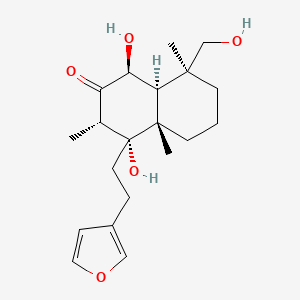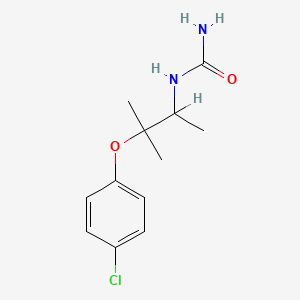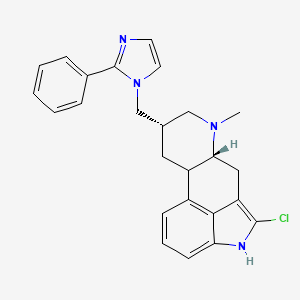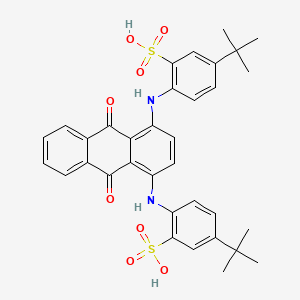
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by its triazolo and benzodiazepine fused ring structure, which imparts unique chemical and pharmacological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-diamine with a suitable electrophile, such as a carboxylic acid derivative.
Introduction of the Triazolo Ring: The triazolo ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Chlorination and Methylation: The chlorination of the phenyl ring and methylation of the nitrogen atom are achieved using reagents like thionyl chloride and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolo ring, potentially opening it to form simpler benzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Simplified benzodiazepine derivatives.
Substitution: Halogenated or alkylated benzodiazepines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it serves as a tool for studying the interactions of benzodiazepines with various receptors in the central nervous system. It helps in understanding the binding affinities and mechanisms of action of benzodiazepines.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to develop new drugs with improved efficacy and safety profiles.
Industry
In the pharmaceutical industry, this compound is used in the development of new medications. Its synthesis and modification are crucial for creating drugs with specific pharmacological activities.
Wirkmechanismus
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The compound interacts with the benzodiazepine binding site on the GABA-A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with potent anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the triazolo ring enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
115764-97-1 |
|---|---|
Molekularformel |
C18H14Cl2N4O |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4O/c1-10-22-23-17-9-21-18(11-3-6-16(25-2)14(20)7-11)13-8-12(19)4-5-15(13)24(10)17/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
XAKPHQUYGHMAGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC(=C(C=C4)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


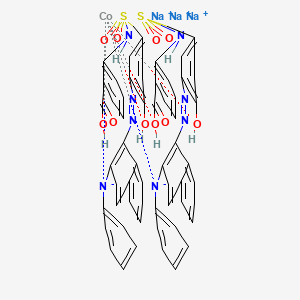

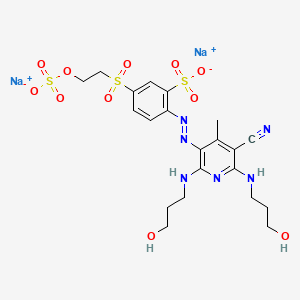

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


